15-(3,5-dimethylpyrazol-1-yl)-9-(4-methoxyphenyl)-13-methyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl methyl ether is a complex heterocyclic compound It features a pyrazole ring, a tetrahydropyrimido-thieno-quinoline core, and a phenyl methyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl]phenyl methyl ether involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring is typically synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Construction of the Tetrahydropyrimido-thieno-quinoline Core: This step involves the cyclization of appropriate precursors, often using a combination of heating and catalytic conditions to form the fused ring system.
Attachment of the Phenyl Methyl Ether Group: The final step involves the etherification of the phenyl group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the tetrahydropyrimido-thieno-quinoline core.
Reduction: Reduction reactions can occur at the double bonds within the fused ring system.
Substitution: The phenyl methyl ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Oxidized derivatives of the pyrazole and quinoline rings.
Reduction: Reduced forms of the fused ring system.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules due to its reactive functional groups.
Biology
In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
The compound shows promise in medicinal chemistry for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry
In the industrial sector, it can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrazole ring and the tetrahydropyrimido-thieno-quinoline core are crucial for binding to these targets, influencing their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl methyl ether
- 2-methyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-11-yl phenyl ether
Uniqueness
The unique combination of the pyrazole ring, tetrahydropyrimido-thieno-quinoline core, and phenyl methyl ether group distinguishes this compound from others
Properties
Molecular Formula |
C26H25N5OS |
---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
15-(3,5-dimethylpyrazol-1-yl)-9-(4-methoxyphenyl)-13-methyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12,14-hexaene |
InChI |
InChI=1S/C26H25N5OS/c1-14-13-15(2)31(30-14)25-24-23(27-16(3)28-25)22-21(17-9-11-18(32-4)12-10-17)19-7-5-6-8-20(19)29-26(22)33-24/h9-13H,5-8H2,1-4H3 |
InChI Key |
AZAAGVGDHJVWDD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1C2=NC(=NC3=C2SC4=NC5=C(CCCC5)C(=C34)C6=CC=C(C=C6)OC)C)C |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC3=C2SC4=NC5=C(CCCC5)C(=C34)C6=CC=C(C=C6)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.